10-propan-2-yl-5H-phenarsazinine
Description
10-Propan-2-yl-5H-phenarsazinine is an arsenic-containing heterocyclic compound characterized by a phenarsazinine core (a tricyclic system with one arsenic atom) substituted with an isopropyl group at the 10-position. The isopropyl substituent likely enhances steric bulk and modulates electron density within the aromatic system, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
53573-14-1 |
|---|---|
Molecular Formula |
C15H16AsN |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
10-propan-2-yl-5H-phenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3 |
InChI Key |
AZTHVJXUKMIFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides.
Reduction: Arsenic hydrides.
Substitution: Various alkyl or aryl derivatives of phenarsazine.
Scientific Research Applications
10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
10-Chloro-5H-Phenarsazinine
Structural and Electronic Differences :
- Substituent Effects: Replacing chlorine in 10-chloro-5H-phenarsazinine with an isopropyl group introduces steric bulk and electron-donating character.
- Reactivity : Chlorine’s leaving-group capability contrasts with the isopropyl group’s inertness, implying divergent reactivity in substitution or cross-coupling reactions.
Table 1: Key Properties of Phenarsazinine Derivatives
10-[(4-Nitrophenyl)ethynyl]-10H-Phenothiazine
Core Heteroatom Comparison :
- Arsenic vs. Sulfur: The phenarsazinine core (As) exhibits reduced aromaticity compared to phenothiazine (S) due to arsenic’s larger atomic radius and lower electronegativity. This difference impacts electron delocalization and redox behavior.
- Substituent Effects: The nitro-phenyl ethynyl group in phenothiazine introduces strong electron-withdrawing effects, whereas the isopropyl group in phenarsazinine is electron-neutral. This contrast is evident in spectroscopic shifts; for example, the nitro group in phenothiazine causes significant downfield shifts in $^1$H NMR (δ = 8.21 ppm for aromatic protons) compared to simpler alkyl substituents .
Table 2: Crystallographic Comparison
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